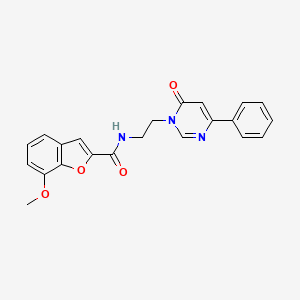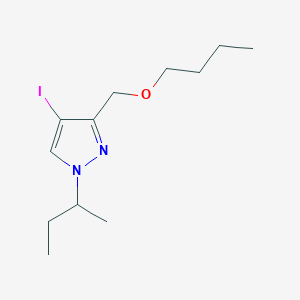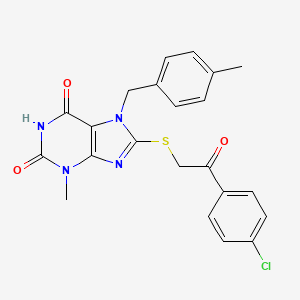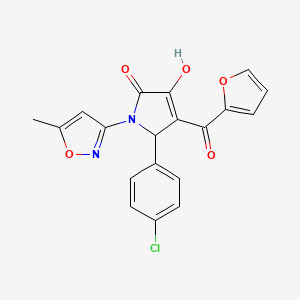![molecular formula C21H26N2O3S B2867018 N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide CAS No. 899955-84-1](/img/structure/B2867018.png)
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a benzylpiperidine moiety and a sulfonylethyl group attached to the benzamide core
Mecanismo De Acción
Target of Action
The primary target of this compound is Beta-secretase 1 (BACE1) . BACE1 is a protease enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), a process that is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
The compound interacts with its target, BACE1, by inhibiting its activity . This inhibition prevents the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease . The compound may also interact with the peripheral anionic site of acetylcholinesterase (AChE), inhibiting AChE-mediated beta-amyloid fibrillogenesis .
Biochemical Pathways
The compound affects the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in Alzheimer’s disease . By inhibiting BACE1, the compound prevents the cleavage of APP into beta-amyloid peptides, thereby reducing plaque formation .
Pharmacokinetics
Like many other piperidine derivatives, it is likely to have good bioavailability and distribution characteristics .
Result of Action
The compound’s action results in a reduction in beta-amyloid plaque formation, which can alleviate the symptoms of Alzheimer’s disease . It also exerts a neuroprotective action on SH-SY5Y cells towards beta-amyloid and H2O2-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its target . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also affect the compound’s action .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other benzylpiperidine derivatives, it may interact with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzamide is not well-defined. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzamide at different dosages in animal models have not been reported. Future studies could provide valuable insights into its threshold effects and potential toxic or adverse effects at high doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Sulfonylation: The benzylpiperidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonylethyl group.
Amidation: The final step involves the reaction of the sulfonylated benzylpiperidine with benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide can be compared with other benzamide derivatives:
N-(1-Benzylpiperidin-4-yl)-2-furamide: Similar structure but with a furamide group instead of a sulfonylethyl group.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorine atom on the benzamide ring.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Features a sulfanylbutanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(20-9-5-2-6-10-20)22-13-16-27(25,26)23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUFRPBTDRASJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2866941.png)

![1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2866943.png)

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/new.no-structure.jpg)




![1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2866955.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2866957.png)
